3-Iodonaphthalene-1-carboxylic acid

Übersicht

Beschreibung

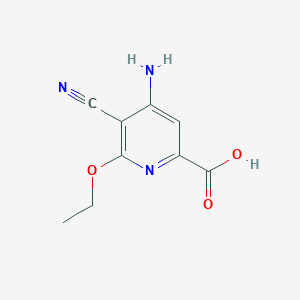

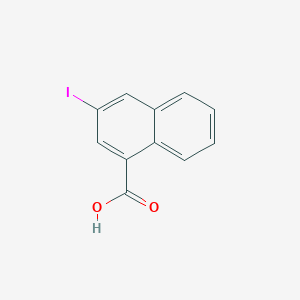

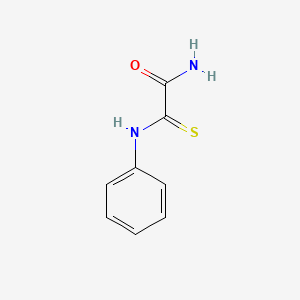

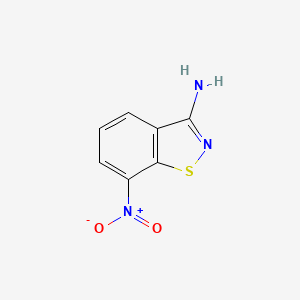

3-Iodonaphthalene-1-carboxylic acid is an organic compound with the chemical formula C11H7IO2 . It has a molecular weight of 298.08 . The IUPAC name for this compound is 3-iodo-1-naphthoic acid .

Molecular Structure Analysis

The InChI code for 3-Iodonaphthalene-1-carboxylic acid is 1S/C11H7IO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) . This indicates that the compound consists of a naphthalene ring with an iodine atom at the 3rd position and a carboxylic acid group at the 1st position .It is stored at room temperature . More specific physical and chemical properties were not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Regioselective Synthesis : A study details the regioselective synthesis of substituted naphthalenes, including 1-iodonaphthalene derivatives. This process, which occurs at room temperature, results in interesting substitution patterns and is a novel, metal-free approach (Barluenga et al., 2003).

- Synthesis of High Specific Activity Compounds : Another research outlines the synthesis of [14C-carboxyl] 1,8-naphthalic anhydride, incorporating 8-bromo-1-naphthylmagnesium iodide prepared from 8-bromo-1-iodonaphthalene (Tanaka et al., 1984).

- Novel Synthetic Approaches : A unique synthetic approach to benzo[h]chromones has been developed, using 1-methoxymethoxy-3-(2-alkynoyloxy)methyl-2-iodonaphthalenes (Sakamoto et al., 2000).

Photophysics and Photodissociation Dynamics

- Triplet Lifetimes of Aryl Iodides : Research indicates that the triplet state of iodonaphthalene has its lifetime extended at lower temperatures, suggesting an intramolecular energy relocation process (Grieser & Thomas, 1980).

- Ultrafast Relaxation Study : A study on 1-iodonaphthalene using time-resolved femtosecond pump-probe mass spectrometry reveals complex decay profiles, providing insights into its dissociation channels (Montero et al., 2010).

Reaction Mechanisms

- Deiodination Mechanism : NMR observations of cationic Wheland-like intermediates in the deiodination of protected 1-iodonaphthalene-2,4-diamines provide insights into reaction mechanisms and dynamic equilibria (Twum et al., 2013).

- Non-Concerted Pathways : A study explores non-concerted pathways in the generation of dehydroarenes by thermal decomposition of diaryliodonium carboxylates, shedding light on the generation of arynic intermediates (Luis et al., 1989).

Miscellaneous Applications

- Labelling Agent for Liquid Chromatography : 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, derived from 2,3-naphthalenedicarboxylic anhydride, serves as an effective labelling agent for carboxylic acids in high-performance liquid chromatography (Yasaka et al., 1990).

Safety and Hazards

The safety data sheet for 3-Iodonaphthalene-1-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Zukünftige Richtungen

While specific future directions for 3-Iodonaphthalene-1-carboxylic acid were not found in the retrieved data, research into the synthesis and applications of indole derivatives is ongoing . This includes the development of novel methods of synthesis and the exploration of their biological activities .

Eigenschaften

IUPAC Name |

3-iodonaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGGRXQUVAKVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679152 | |

| Record name | 3-Iodonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91059-40-4 | |

| Record name | 3-Iodonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3058610.png)

![2-[(2-Naphthylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B3058612.png)